![molecular formula C14H21N3O2S B5783667 5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5783667.png)
5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a cycloheptyl group, an iminomethyl group, and a sulfanylidenepyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting with the preparation of the pyrimidinone core This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the development of greener synthesis methods, such as the use of alternative solvents and catalysts, would be important for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidenepyrimidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexyliminoethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
5-(Cyclopentyliminoethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one: Similar structure but with a cyclopentyl group.
Uniqueness
The uniqueness of 5-(Cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
5-(cycloheptyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-2-17-13(19)11(12(18)16-14(17)20)9-15-10-7-5-3-4-6-8-10/h9-10,19H,2-8H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZBMSMXCNSVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=NC2CCCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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